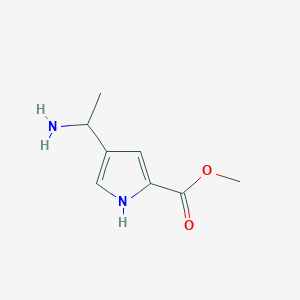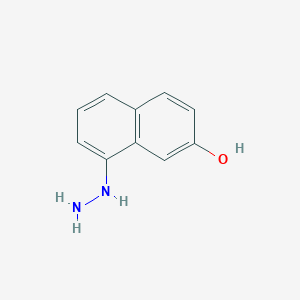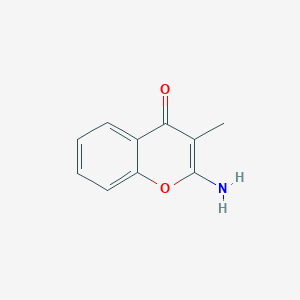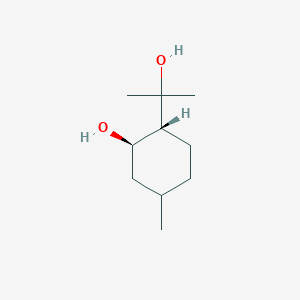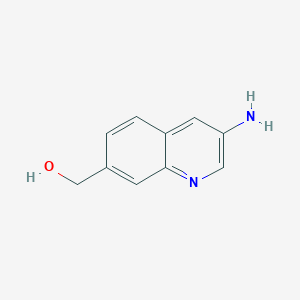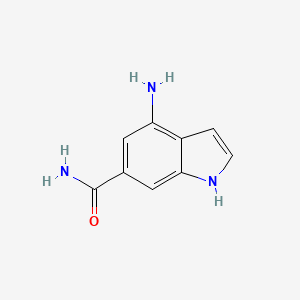
4-Amino-1H-indole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1H-indole-6-carboxamide is a heterocyclic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The indole skeleton consists of a benzene ring fused to a pyrrole ring, and the presence of an amino group at the 4-position and a carboxamide group at the 6-position makes this compound particularly interesting for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1H-indole-6-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with commercially available indole or its derivatives.
Carboxamide Formation: The carboxamide group at the 6-position can be introduced through acylation reactions using carboxylic acid derivatives or through the reaction of the corresponding carboxylic acid with ammonia or amines.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Green Chemistry: Employing environmentally friendly solvents and reagents.
Continuous Flow Synthesis: Utilizing continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1H-indole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or nitric acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents such as halogens, sulfonyl chlorides, or alkylating agents.
Major Products
The major products formed from these reactions include various substituted indoles, nitro derivatives, and reduced amines.
Scientific Research Applications
4-Amino-1H-indole-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and proteins.
Medicine: Investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-1H-indole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1H-indole-2-carboxamide
- 4-Amino-1H-indole-3-carboxamide
- 4-Amino-1H-indole-5-carboxamide
Uniqueness
4-Amino-1H-indole-6-carboxamide is unique due to the specific positioning of the amino and carboxamide groups, which confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various fields.
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
4-amino-1H-indole-6-carboxamide |
InChI |
InChI=1S/C9H9N3O/c10-7-3-5(9(11)13)4-8-6(7)1-2-12-8/h1-4,12H,10H2,(H2,11,13) |
InChI Key |
FCZHJBTYDMYEBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=CC(=CC(=C21)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-7-methylimidazo[1,2-a]pyridine](/img/structure/B11913942.png)
![[2-(Trimethylsilyl)ethoxy]acetic acid](/img/structure/B11913943.png)


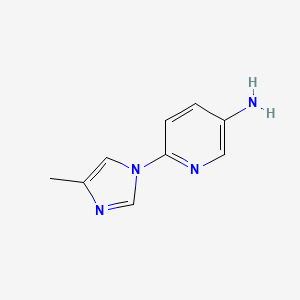
![4-Chloro-2-methyl-5,7a-dihydro-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11913972.png)
![(3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B11913978.png)

